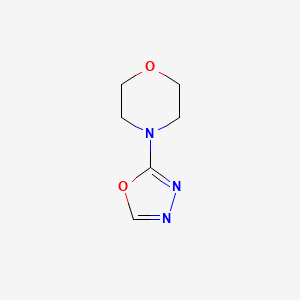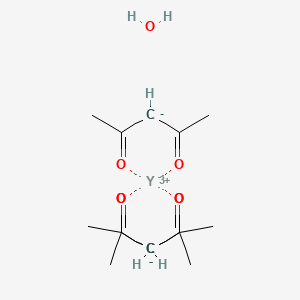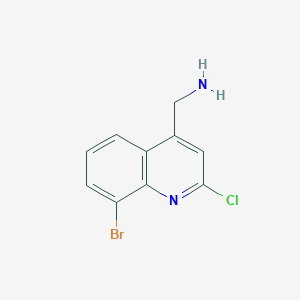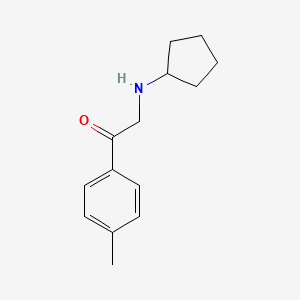
N-(3-Fluorophenethyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H8FN3O It is a derivative of pyrazinecarboxamide, where a fluorophenethyl group is attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-fluorophenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher efficiency compared to conventional heating methods.
化学反応の分析
Types of Reactions
N-(3-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Fluorophenethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent due to its structural similarity to pyrazinamide.
Biology: The compound’s derivatives have been studied for their antimicrobial and antifungal activities.
Materials Science: It can be used in the development of new materials with specific electronic properties due to the presence of the fluorine atom.
作用機序
The mechanism of action of N-(3-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase I (FAS I), similar to the mechanism of pyrazinamide . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.
類似化合物との比較
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazinecarboxamide structure.
N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides: These compounds have been studied for their antimicrobial and antiviral activities.
Pyraziflumid: A fungicide with a pyrazine-2-carboxamide group.
Uniqueness
N-(3-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the fluorophenethyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.
特性
分子式 |
C13H12FN3O |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
N-[2-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-3-1-2-10(8-11)4-5-17-13(18)12-9-15-6-7-16-12/h1-3,6-9H,4-5H2,(H,17,18) |
InChIキー |
VSXJUDHMRIAMSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)

